molecular formula C26H26N2O2 B13354295 (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Cat. No.: B13354295
M. Wt: 398.5 g/mol
InChI Key: IFEFCYMQZVAWTQ-NEUULRRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic compound that belongs to the class of indeno[1,2-d]oxazole derivatives. This compound is characterized by its unique molecular structure, which includes a cyclopentylmethylene bridge connecting two indeno[1,2-d]oxazole moieties. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) typically involves the following steps:

    Formation of Indeno[1,2-d]oxazole Moieties: The initial step involves the synthesis of indeno[1,2-d]oxazole units through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopentylmethylene Bridge: The next step involves the introduction of the cyclopentylmethylene bridge. This can be done through a condensation reaction between the indeno[1,2-d]oxazole units and a cyclopentylmethylene precursor.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereochemistry. This can be achieved through chromatographic techniques or by using chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indeno[1,2-d]oxazole moieties are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is unique due to its complex stereochemistry and the presence of a cyclopentylmethylene bridge. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

(3aS,8bR)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-cyclopentylmethyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C26H26N2O2/c1-2-8-15(7-1)22(25-27-23-18-11-5-3-9-16(18)13-20(23)29-25)26-28-24-19-12-6-4-10-17(19)14-21(24)30-26/h3-6,9-12,15,20-24H,1-2,7-8,13-14H2/t20-,21-,23+,24+/m0/s1

InChI Key

IFEFCYMQZVAWTQ-NEUULRRLSA-N

Isomeric SMILES

C1CCC(C1)C(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67

Canonical SMILES

C1CCC(C1)C(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.